molecular formula C5H7N3O B1396148 4-(Aminomethyl)-2,3-dihydropyridazin-3-one CAS No. 1149586-25-3

4-(Aminomethyl)-2,3-dihydropyridazin-3-one

Cat. No. B1396148
M. Wt: 125.13 g/mol
InChI Key: BQAXKQNNNXIZQG-UHFFFAOYSA-N
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Patent
US08440666B2

Procedure details

2-[(3-Oxo-2,3-dihydropyridazin-4-yl)methyl]isoindoline-1,3-dione (255 mg, 1.00 mmol) in methanol (2 mL) was mixed with hydrazine monohydrate (250 mg, 5.00 mmol) at room temperature and stirred at 60° C. for 3 hours. After completion of the reaction, the solid was filtered off with chloroform, and the filtrate was evaporated under reduced pressure repeatedly to give a crude reaction product containing the desired product, which was used for the next step.
Name
2-[(3-Oxo-2,3-dihydropyridazin-4-yl)methyl]isoindoline-1,3-dione
Quantity
255 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7]([CH2:8][N:9]2C(=O)C3C(=CC=CC=3)C2=O)=[CH:6][CH:5]=[N:4][NH:3]1.O.NN>CO>[NH2:9][CH2:8][C:7]1[C:2](=[O:1])[NH:3][N:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
2-[(3-Oxo-2,3-dihydropyridazin-4-yl)methyl]isoindoline-1,3-dione
Quantity
255 mg
Type
reactant
Smiles
O=C1NN=CC=C1CN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
250 mg
Type
reactant
Smiles
O.NN
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the solid was filtered off with chloroform
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure repeatedly
CUSTOM
Type
CUSTOM
Details
to give a crude
CUSTOM
Type
CUSTOM
Details
reaction product

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NCC=1C(NN=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.